5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14978964
Molecular Formula: C20H24N4O2S2
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O2S2 |
|---|---|
| Molecular Weight | 416.6 g/mol |
| IUPAC Name | (5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H24N4O2S2/c1-11(2)9-21-17-14(8-15-19(26)24(12(3)4)20(27)28-15)18(25)23-10-13(5)6-7-16(23)22-17/h6-8,10-12,21H,9H2,1-5H3/b15-8- |
| Standard InChI Key | NYTYRZVFQJJMCR-NVNXTCNLSA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCC(C)C)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCC(C)C)C=C1 |
Introduction
The compound 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule featuring multiple functional groups, including thiazole, pyrimidine, and pyridine moieties. This compound belongs to the class of heterocyclic compounds, which are often explored for their pharmacological properties due to their structural complexity and potential biological activity.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps that incorporate various organic reactions. While specific synthetic routes may vary, they generally include condensation reactions, nucleophilic substitutions, and other transformations that require careful control of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity.
The chemical reactivity of this compound can be attributed to its functional groups, which make it a versatile candidate for further chemical modifications and investigations into its biological activity. Preliminary studies suggest that compounds with similar structural features exhibit notable antimicrobial and anticancer activities.
Biological Activity and Potential Applications
Given its unique structural features and potential biological activities, this compound represents an exciting area for further research and application in pharmacology and medicinal chemistry.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one | C20H24N4O2S2 | Approximately 420 | Thiazole, pyrimidine, pyridine moieties |
| 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one | Not specified | 478.6 | Thiazole, pyrimidine, furan moieties |
| 3-isobutyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one | C21H26N4O2S2 | 430.6 | Thiazole, pyrimidine, pyridine moieties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume